1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene
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Overview
Description
1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene is an organic compound characterized by the presence of an azidomethyl group attached to a tetrafluoromethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene typically involves the nucleophilic substitution of a halomethyl precursor with sodium azide. The reaction is carried out under controlled conditions to ensure the efficient formation of the azide group. The general reaction scheme is as follows:
Starting Material: 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-methylbenzene
Reagent: Sodium azide (NaN₃)
Solvent: Dimethylformamide (DMF) or another polar aprotic solvent
Temperature: Room temperature to moderate heating (25-60°C)
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with azide compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃), polar aprotic solvents (e.g., DMF)
Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄ and sodium ascorbate)
Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF)
Major Products:
Substitution: Various functionalized benzene derivatives
Cycloaddition: Triazole derivatives
Reduction: Aminomethyl-tetrafluoromethylbenzene
Scientific Research Applications
1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of energetic materials and polymers with unique properties.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules and drug candidates.
Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industrial Chemistry: Employed in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene is primarily related to its azide group, which can undergo various chemical transformations. The azide group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism involving the formation of a metallacycle intermediate.
Comparison with Similar Compounds
- 1-(Azidomethyl)-5H-tetrazole
- 1-(Azidoethyl)-5H-tetrazole
- 1-(Azidopropyl)-5H-tetrazole
Comparison: 1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene is unique due to the presence of four fluorine atoms on the benzene ring, which imparts distinct electronic properties. This fluorination enhances the compound’s stability and reactivity compared to other azidomethyl derivatives. Additionally, the tetrafluoromethylbenzene core provides a platform for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H5F4N3 |
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Molecular Weight |
219.14 g/mol |
IUPAC Name |
1-(azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene |
InChI |
InChI=1S/C8H5F4N3/c1-3-5(9)7(11)4(2-14-15-13)8(12)6(3)10/h2H2,1H3 |
InChI Key |
MBSJSZQDQQKZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)CN=[N+]=[N-])F)F |
Origin of Product |
United States |
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